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molecular formula C3H2BrClO2 B1396646 3-Bromo-2-oxopropanoyl chloride CAS No. 75261-25-5

3-Bromo-2-oxopropanoyl chloride

Cat. No. B1396646
M. Wt: 185.4 g/mol
InChI Key: UMNDXFOJQBVTOP-UHFFFAOYSA-N
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Patent
US08524704B2

Procedure details

To iso-propanol was added 3-bromopyruvic chloride (5 g) at −5° C. dropwise and the solution was stirred overnight at 20° C. Evaporation of solvent gave iso-propyl 3-bromopyruvate (3.5 g), which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=[O:7])[C:4](Cl)=[O:5]>C(O)(C)C>[Br:1][CH2:2][C:3](=[O:7])[C:4]([O:7][CH:3]([CH3:4])[CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC(C(=O)Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(C(=O)OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 124.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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